Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a complex organic compound with a unique structure that includes a phenyl ring substituted with a dimethyl group, a fluoro group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- typically involves multiple steps, including the formation of the phenyl ring and the introduction of the substituents. Common synthetic routes may include:
Formation of the Phenyl Ring: The phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is substituted with various groups using catalysts such as FeBr₃, AlCl₃, or ZnCl₂.
Introduction of Substituents: The dimethyl, fluoro, and phenoxy groups can be introduced through various reactions, including halogenation, alkylation, and etherification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving phenyl and fluoro groups.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The phenyl ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. The fluoro group, in particular, can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: This compound has a cyclohexenyl group instead of a phenyl ring, leading to different chemical properties.
Uniqueness
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is unique due to its specific combination of substituents, including the fluoro and phenoxy groups. These groups confer distinct chemical and biological properties, making the compound valuable for various applications.
Properties
CAS No. |
83493-24-7 |
---|---|
Molecular Formula |
C25H25FO3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H25FO3/c1-18(27)20-10-12-21(13-11-20)25(2,3)17-28-16-19-9-14-23(26)24(15-19)29-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
InChI Key |
RGCKYCRWVGPTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.